Cas no 500727-73-1 (2-(quinoxalin-2-yl)ethan-1-amine)

2-(Quinoxalin-2-yl)ethan-1-amine is a heterocyclic amine compound featuring a quinoxaline core linked to an ethylamine functional group. This structure imparts unique reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its quinoxaline moiety offers electron-rich aromatic characteristics, enabling applications in coordination chemistry and as a building block for bioactive molecules. The amine group enhances solubility and provides a handle for further derivatization, facilitating the development of targeted compounds. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in research and industrial applications.
2-(quinoxalin-2-yl)ethan-1-amine structure
500727-73-1 structure
Product Name:2-(quinoxalin-2-yl)ethan-1-amine
CAS No:500727-73-1
MF:C10H11N3
MW:173.214441537857
CID:933187
PubChem ID:423870
Update Time:2025-10-28

2-(quinoxalin-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalineethanamine(9CI)
    • 2-QUINOXALIN-2-YLETHANAMINE
    • 2-(quinoxalin-2-yl)ethan-1-amine
    • DTXSID70329790
    • 2-quinoxalin-2-ylethylamine
    • AKOS012506352
    • EN300-1827986
    • DB-028198
    • A855813
    • 500727-73-1
    • SCHEMBL8408826
    • 2-Quinoxalin-2-yl-ethylamine
    • 2-QUINOXALINEETHANAMINE
    • AMY21180
    • Inchi: 1S/C10H11N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6,11H2
    • InChI Key: FNVGCOMSVYRUEQ-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=CC=1CCN

Computed Properties

  • Exact Mass: 173.095
  • Monoisotopic Mass: 173.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.8A^2

Experimental Properties

  • Density: 1.182
  • Boiling Point: 303.2 °C at 760 mmHg
  • Flash Point: 162.5 °C

2-(quinoxalin-2-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92185-100MG
2-(quinoxalin-2-yl)ethan-1-amine
500727-73-1 95%
100MG
¥ 1,240.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92185-250MG
2-(quinoxalin-2-yl)ethan-1-amine
500727-73-1 95%
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¥ 1,980.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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500727-73-1 95%
500MG
¥ 3,300.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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500727-73-1 95%
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¥ 4,943.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92185-5G
2-(quinoxalin-2-yl)ethan-1-amine
500727-73-1 95%
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¥ 14,830.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Enamine
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Enamine
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2-(quinoxalin-2-yl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:500727-73-1)2-(quinoxalin-2-yl)ethan-1-amine
Order Number:A855813
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:56
Price ($):3004.0
Email:sales@amadischem.com

Additional information on 2-(quinoxalin-2-yl)ethan-1-amine

2-(Quinoxalin-2-yl)ethan-1-amine: A Comprehensive Overview

2-(Quinoxalin-2-yl)ethan-1-amine, also known by its CAS number 500727-73-1, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of quinoxaline derivatives, which are known for their unique electronic properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the research and applications of 500727-73-1.

The molecular structure of 2-(Quinoxalin-2-yl)ethan-1-amine consists of a quinoxaline ring system with an ethylamine substituent at the 2-position. Quinoxaline itself is a bicyclic aromatic compound with two nitrogen atoms in a six-membered ring, making it highly conjugated and electron-deficient. The presence of the ethylamine group introduces additional functional diversity, enabling this compound to participate in various chemical reactions and interactions. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and stability.

One of the most notable aspects of 500727-73-1 is its versatility in synthetic chemistry. Researchers have developed several methods to synthesize this compound, including nucleophilic aromatic substitution, coupling reactions, and organocatalytic processes. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to efficiently synthesize quinoxaline derivatives like 500727-73-1. This method not only enhances yield but also improves the purity of the final product, making it more suitable for advanced applications.

In terms of applications, 500727-73-1 has shown promise in the field of materials science. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. A recent investigation published in *Advanced Materials* explored the use of quinoxaline-based compounds as active layers in organic photovoltaic cells (OPVs). The study revealed that incorporating 500727-73-1 into OPV devices significantly improved their power conversion efficiency (PCE), highlighting its potential as a key material in next-generation energy technologies.

Beyond materials science, 500727-73

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Amadis Chemical Company Limited
(CAS:500727-73-1)2-(quinoxalin-2-yl)ethan-1-amine
A855813
Purity:99%
Quantity:5g
Price ($):3004.0
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